Cyclohexylmethyl 3-oxobutanoate
Description
Cyclohexylmethyl 3-oxobutanoate is an ester derivative of 3-oxobutanoic acid, a β-keto acid known for its instability in free form. However, esterification stabilizes the molecule, making it synthetically versatile . The compound features a cyclohexylmethyl group attached to the ester oxygen, which enhances lipophilicity and may influence biological activity. Its synthesis typically involves condensation reactions, akin to methods used for analogous esters like ethyl 3-oxobutanoate, though specific protocols for the cyclohexylmethyl variant are less documented in the provided literature. Structurally, it shares similarities with diethyl propanedioate, enabling participation in Claisen-like condensations to form heterocycles or complex organic frameworks .
Properties
CAS No. |
100303-76-2 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
cyclohexylmethyl 3-oxobutanoate |
InChI |
InChI=1S/C11H18O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h10H,2-8H2,1H3 |
InChI Key |
XAHWQNFLXQOUJZ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)OCC1CCCCC1 |
Canonical SMILES |
CC(=O)CC(=O)OCC1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variations: Esters vs. Amides
Cyclohexylmethyl 3-oxobutanoate differs from amide derivatives like N-cyclohexylacetoacetamide () in reactivity and stability. While the ester is hydrolytically more labile than amides, it offers greater synthetic flexibility in nucleophilic acyl substitutions. For instance, N-cyclohexylacetoacetamide is synthesized in 94% yield via amine-diketene reactions , whereas ester synthesis may require milder conditions due to the sensitivity of the β-keto ester group.
Physical and Chemical Properties
*Estimated based on structural analogs.
Comparative Bioactivity Data
The dramatic potency increase in ugonin derivatives underscores the cyclohexylmethyl group’s role in enhancing binding affinity, likely via hydrophobic interactions or conformational stabilization .
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